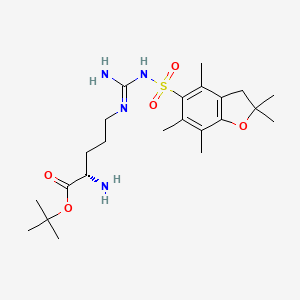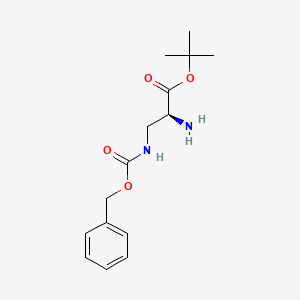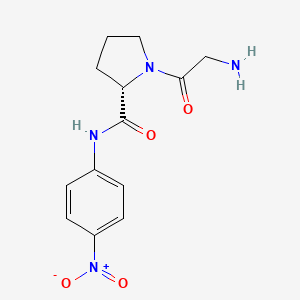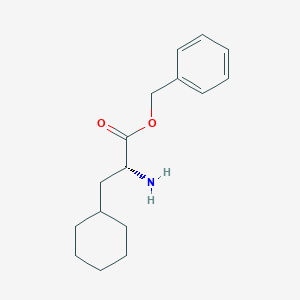
Benzyl (R)-2-amino-3-cyclohexylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ®-2-amino-3-cyclohexylpropanoate is an organic compound that features a benzyl group attached to a chiral amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-2-amino-3-cyclohexylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl bromide, ®-2-amino-3-cyclohexylpropanoic acid, and appropriate bases.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate, in a suitable solvent such as ethanol or methanol.
Procedure: The benzyl bromide is reacted with ®-2-amino-3-cyclohexylpropanoic acid in the presence of the base to form the desired ester product.
Industrial Production Methods: Industrial production of Benzyl ®-2-amino-3-cyclohexylpropanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
化学反応の分析
Types of Reactions: Benzyl ®-2-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Benzyl ®-2-amino-3-cyclohexylpropanoate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Benzyl ®-2-amino-3-cyclohexylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can enhance binding affinity through hydrophobic interactions, while the chiral amino acid moiety can provide specificity. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application.
類似化合物との比較
Benzyl ®-2-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Benzyl ®-2-amino-3-methylbutanoate: Contains a methylbutanoate moiety instead of a cyclohexyl group.
Benzyl ®-2-amino-3-hydroxypropanoate: Features a hydroxy group in place of the cyclohexyl group.
Uniqueness: Benzyl ®-2-amino-3-cyclohexylpropanoate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
特性
IUPAC Name |
benzyl (2R)-2-amino-3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,17H2/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKRJMMCFBZOGS-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)OCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
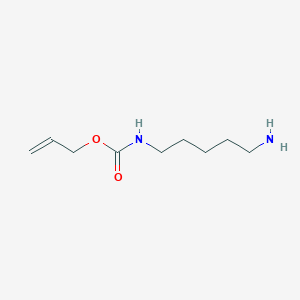

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid](/img/structure/B8084613.png)
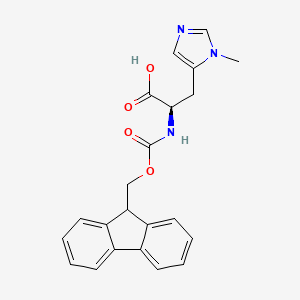
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid](/img/structure/B8084633.png)
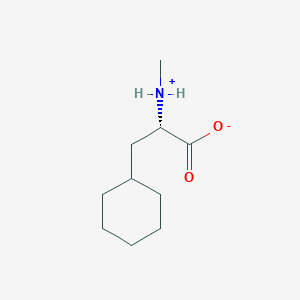
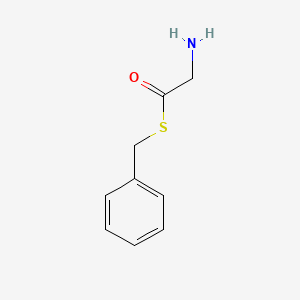
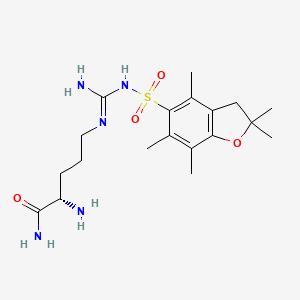
![benzyl N-[N'-[(4S)-4,5-diamino-5-oxopentyl]-N-phenylmethoxycarbonylcarbamimidoyl]carbamate](/img/structure/B8084670.png)
